(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

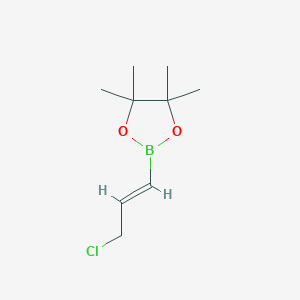

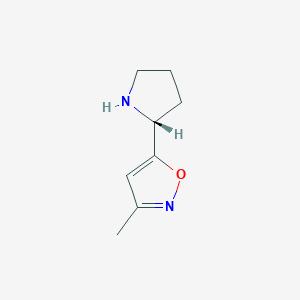

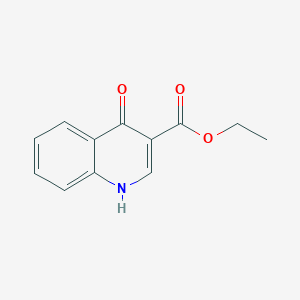

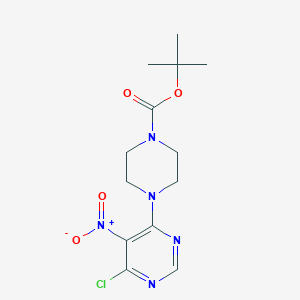

“®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” likely involves a pyrrolidine ring attached to an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” are not available in the retrieved information .Scientific Research Applications

Synthesis and Cholinergic Channel Activation

- Cholinergic Channel Activation: ABT-418 and its analogs have been synthesized and tested for their ability to activate cholinergic channels. The 4′-(S)-methyl analog of ABT-418 was found to be six-fold less potent than ABT-418 itself, highlighting the importance of specific structural features for their activity as cholinergic channel activators (Lin et al., 1995). Further investigations into pyrrolidine-modified analogs of ABT-418 have explored the effects of methyl substitution on the in vitro rate of metabolism, providing insights into how structural modifications influence receptor binding and metabolic stability (Lin et al., 1994).

Novel Synthesis Methods

- Isoxazole-Annotated Heterocycles: Research has also focused on developing convenient scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, demonstrating the versatility of isoxazole compounds in synthesizing new chemical entities (Ruano et al., 2005).

Biological Activity Beyond Cholinergic Activation

- GABAA Agonist Activity: Certain isoxazole compounds were designed and synthesized as analogs of the GABAA agonist THIP. These studies demonstrate the chemical diversity and potential for isoxazole derivatives to interact with various neurotransmitter systems beyond cholinergic receptors, including GABAergic and glycine receptors (Byberg et al., 1987).

Antiviral Applications

- Antiviral Activity Against Human Rhinovirus: Novel isoxazole compounds have been identified as potent, irreversible inhibitors of human rhinovirus 3C protease. This showcases the potential of isoxazole derivatives in the development of antiviral therapeutics (Patick et al., 2005).

Chemical Synthesis Innovations

- Transfer Hydrogenation and Reductive Ring-Opening: The reductive ring opening of isoxazoles using iron catalysis in aged N-methyl-2-pyrrolidone (NMP) represents a novel approach in the synthesis of β-enaminones and 1,3-diketones, highlighting the utility of isoxazoles in complex chemical transformations (Liu et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAXCRZQLWZFH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)